molecular formula C6H7BrN2 B079504 6-Bromo-4-methylpyridin-2-amine CAS No. 73895-98-4

6-Bromo-4-methylpyridin-2-amine

Cat. No. B079504
CAS RN: 73895-98-4
M. Wt: 187.04 g/mol
InChI Key: ABYCTYJDRLQBMT-UHFFFAOYSA-N
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Patent
US09394301B2

Procedure details

Hydrogen bromide solution (33 wt. % in acetic acid) (17.8 ml, 98.92 mmol) was added dropwise to 3-hydroxy-3-methyl-pentanedinitrile (3.07 g, 24.73 mmol) with stirring. The reaction was stirred overnight at room temperature. Saturated aqueous sodium hydrogencarbonate was added until neutralised. The resulting white precipitate was collected by filtration, washed with water and dried under vacuum to give the desired product. Yield 2.55 g, 55%. LCMS MI: 186.89+188.91, RT: 3.16 min, Method: 2.
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].O[C:3]([CH3:10])([CH2:7][C:8]#[N:9])[CH2:4][C:5]#[N:6].C(=O)([O-])O.[Na+]>>[Br:1][C:5]1[N:6]=[C:8]([NH2:9])[CH:7]=[C:3]([CH3:10])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.8 mL
Type
reactant
Smiles
Br
Name
Quantity
3.07 g
Type
reactant
Smiles
OC(CC#N)(CC#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.